5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives, which undergo various functional group modifications. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyrrolidin-1-yl group.
Oxidation: and steps to achieve the desired oxidation state.
Sulfur incorporation: through thiolation reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.
Medicine
Medicinally, compounds like 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Modulation of receptor signaling pathways.
DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
The uniqueness of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H23N3O2S2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
5,6-dimethyl-3-(3-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23N3O2S2/c1-13-7-6-8-16(11-13)24-20(26)18-14(2)15(3)28-19(18)22-21(24)27-12-17(25)23-9-4-5-10-23/h6-8,11H,4-5,9-10,12H2,1-3H3 |
InChI Key |
RKMBQXSCLPJJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)N4CCCC4)SC(=C3C)C |
Origin of Product |
United States |
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